Home > Products > Screening Compounds P12317 > Filgotinib maleate
Filgotinib maleate - 1802998-75-9

Filgotinib maleate

Catalog Number: EVT-10991793
CAS Number: 1802998-75-9
Molecular Formula: C25H27N5O7S
Molecular Weight: 541.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Filgotinib maleate is a pharmaceutical compound primarily used as a therapeutic agent for the treatment of autoimmune diseases, particularly rheumatoid arthritis and ulcerative colitis. It is classified as a Janus kinase 1 selective inhibitor, which targets the JAK signaling pathway involved in inflammatory processes. The compound was developed by Gilead Sciences and has been approved for clinical use in various regions, including the United States and Europe.

Source

Filgotinib maleate is derived from the compound filgotinib, which has been extensively studied for its efficacy in managing inflammatory conditions. The maleate salt form enhances its solubility and bioavailability, making it suitable for oral administration. The compound's development involved rigorous clinical trials to assess its safety and effectiveness in patients who have not responded adequately to conventional disease-modifying anti-rheumatic drugs (DMARDs) .

Classification
  • Type: Small molecule
  • Pharmacological Category: Janus kinase inhibitor
  • Indications: Moderate to severe rheumatoid arthritis, ulcerative colitis
  • Molecular Formula: C₃₄H₃₉N₅O₇S (Filgotinib maleate)
  • CAS Number: 1802998-75-9 .
Synthesis Analysis

Methods

The synthesis of filgotinib maleate involves several chemical reactions that lead to the formation of the final compound from simpler precursors. The primary synthetic route includes:

  1. Formation of the Triazolopyridine Core: This step involves cyclization reactions that build the triazolo[1,5-a]pyridine structure, crucial for its biological activity.
  2. Thiomorpholine Integration: A thiomorpholine moiety is introduced to enhance the compound's potency and selectivity towards Janus kinase 1.
  3. Maleate Salt Formation: The final step involves reacting filgotinib with maleic acid to form filgotinib maleate, improving its pharmacokinetic properties .

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the intermediate and final compounds.

Molecular Structure Analysis

Structure

Filgotinib maleate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structural formula can be represented as follows:

  • IUPAC Name: (2Z)-but-2-enedioic acid; N-(5-{4-[(1,1-dioxo-1lambda6-thiomorpholin-4-yl)methyl]phenyl}-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
  • Chemical Formula: C₂₁H₂₃N₅O₃S • C₄H₄O₄

The molecular weight is approximately 541.58 g/mol .

Data

Key structural features include:

  • A triazolo-pyridine ring system that provides selectivity for Janus kinase 1.
  • A cyclopropanecarboxamide group contributing to its binding affinity.
  • Functional groups that enhance solubility and stability.
Chemical Reactions Analysis

Reactions

Filgotinib maleate undergoes various chemical reactions relevant to its pharmacological activity:

  1. Binding Interactions: It selectively binds to Janus kinase 1, inhibiting its activity and preventing downstream signaling associated with inflammation.
  2. Metabolic Transformations: In vivo studies indicate that filgotinib is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity .

Technical Details

The stability of filgotinib maleate under physiological conditions is critical for maintaining its therapeutic efficacy. Studies have shown that it remains stable in acidic environments but may undergo hydrolysis in alkaline conditions.

Mechanism of Action

Filgotinib maleate exerts its therapeutic effects through selective inhibition of Janus kinase 1. This mechanism involves:

  1. Inhibition of Cytokine Signaling: By blocking Janus kinase 1, filgotinib disrupts the signaling pathways activated by pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
  2. Reduction of Inflammatory Responses: This inhibition leads to decreased production of inflammatory mediators, thereby alleviating symptoms associated with rheumatoid arthritis and ulcerative colitis .

Data

Clinical studies have demonstrated significant improvements in disease activity scores among patients treated with filgotinib compared to those receiving placebo or other treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Water solubility is approximately 0.177 mg/mL .

Chemical Properties

Relevant Data or Analyses

Filgotinib maleate exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life that supports once-daily dosing regimens .

Applications

Filgotinib maleate is primarily used in clinical settings for:

  • Rheumatoid Arthritis Treatment: Indicated for adults who have not responded adequately to DMARDs.
  • Ulcerative Colitis Management: Approved for patients with moderate to severe cases who are intolerant or unresponsive to conventional therapies.

Research continues into additional applications for filgotinib maleate in other inflammatory and autoimmune disorders due to its selective mechanism of action targeting Janus kinase 1 .

JAK-STAT Pathway Inhibition Mechanisms

Preferential JAK1 Selectivity Profiling

Filgotinib maleate (chemically designated as N-[5-[4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide maleate) is a second-generation Janus kinase inhibitor engineered for high selectivity toward Janus kinase 1 (JAK1). Its molecular scaffold features a triazolopyridine core and a thiomorpholine dioxide moiety, which facilitates optimal binding to the ATP-binding cleft of JAK1. Biochemical assays demonstrate that filgotinib inhibits JAK1 with a half-maximal inhibitory concentration (IC50) of 10 nM, while showing significantly reduced potency against other JAK isoforms: JAK2 (IC50 = 28 nM), JAK3 (IC50 = 810 nM), and TYK2 (IC50 = 116 nM) [4]. This translates to a 30-fold selectivity for JAK1 over JAK2 and >80-fold selectivity over JAK3 [1] [5].

Following oral administration, filgotinib undergoes rapid hydrolysis by carboxylesterase isoform 2 (CES2) to form its primary active metabolite, GS-829845. This metabolite retains the parent compound’s JAK1 selectivity profile but exhibits a 10-fold reduction in potency in human whole-blood assays [1]. Despite this reduced activity, GS-829845 achieves 16- to 20-fold higher systemic exposure than filgotinib due to its extended terminal elimination half-life (19.6–27.3 hours vs. 4.9–10.7 hours for filgotinib) [1]. The combined inhibitory activity of filgotinib and GS-829845 ensures sustained coverage of the JAK1 IC50 threshold in clinical settings [1].

Table 1: Selectivity Profile of Filgotinib and Metabolite GS-829845

Kinase IsoformFilgotinib IC50 (nM)GS-829845 IC50 (nM)Selectivity Ratio vs. JAK1
JAK110251 (Reference)
JAK228712.8–3.0
JAK38101,100>80
TYK211630011.6

Source: [1] [4]

The structural basis for JAK1 selectivity involves filgotinib’s interaction with the Val889 residue in JAK1’s ATP-binding site, a residue replaced by larger amino acids in other JAK isoforms (e.g., JAK2 has Glu932). This steric hindrance limits filgotinib’s binding affinity to non-JAK1 kinases [3]. Unlike first-generation pan-JAK inhibitors (e.g., tofacitinib), filgotinib’s design minimizes off-target inhibition of JAK2-dependent pathways (e.g., erythropoietin signaling), thereby reducing risks of anemia and thrombocytopenia [7].

Intracellular Signaling Cascade Modulation

Filgotinib maleate modulates the JAK-STAT pathway by competitively binding to the ATP-binding site of JAK1 in its active conformation, classified as a Type I inhibitor [3]. Upon cytokine binding (e.g., IL-6, IFN-γ), transmembrane receptors dimerize and activate associated JAKs. Filgotinib disrupts this process by preventing JAK1-mediated phosphorylation of cytokine receptors, thereby halting the recruitment and phosphorylation of downstream signal transducer and activator of transcription (STAT) proteins [2] [6].

Pharmacokinetic studies reveal that filgotinib is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1–3 hours. It exhibits dose-proportional exposure across 50–200 mg doses, with neither food nor mild hepatic/renal impairment altering its pharmacokinetics [1]. The metabolite GS-829845 achieves peak concentrations at 3–8 hours post-dose and contributes significantly to pharmacodynamic activity due to its higher systemic exposure. Steady-state plasma concentrations are achieved by day 2 for filgotinib and day 4 for GS-829845 [1].

Table 2: Pharmacokinetic Parameters of Filgotinib and GS-829845

ParameterFilgotinib (200 mg dose)GS-829845 (200 mg dose)
Cmax (µg/mL)1.16 (CV% 24.3)2.29 (CV% 18.7)
Tmax (h)3.005.00
AUC (µg·h/mL)4.8463.8
T½ (h)5.6820.0

Source: [1]

Filgotinib’s low drug–drug interaction potential stems from its metabolism via carboxylesterases (not cytochrome P450 enzymes) and minimal plasma protein binding (<60%). This allows co-administration with agents like methotrexate or statins without dose adjustments [1] [5]. The drug is primarily eliminated renally as GS-829845 (>80% urinary excretion) [1].

Cytokine Subset Differential Inhibition Profiles

The preferential JAK1 inhibition by filgotinib maleate selectively targets a subset of proinflammatory cytokines dependent on JAK1-STAT signaling, while sparing cytokines reliant on JAK2 or JAK3. Key cytokine pathways inhibited include:

  • IL-6-mediated signaling: Requires JAK1/JAK2 pairing; filgotinib blocks STAT3 phosphorylation, reducing C-reactive protein synthesis [1].
  • IFN-γ signaling: Dependent on JAK1/JAK2; inhibition suppresses STAT1 activation and downstream chemokine production [8].
  • γ-chain cytokines (IL-2, IL-4, IL-15): Utilize JAK1/JAK3; filgotinib partially attenuates these pathways but avoids complete suppression due to its low JAK3 affinity [7].

In human whole-blood assays, filgotinib demonstrates potent inhibition of IL-6-induced STAT1 phosphorylation (IC50 = 44 nM) and IFN-γ-induced STAT1 phosphorylation (IC50 = 28 nM) [1]. By contrast, it minimally affects IL-23-induced STAT4 phosphorylation (JAK2/TYK2-dependent) or EPO-driven STAT5 activation (JAK2-dependent) [8]. This selectivity preserves hematopoietic function and explains the absence of clinically significant hemoglobin reductions in clinical trials [1].

Table 3: Cytokine Inhibition Profile of Filgotinib

Cytokine PathwayJAK Pairs InvolvedSTAT EffectorFilgotinib IC50 (nM)
IL-6JAK1/JAK2STAT1/STAT344
IFN-γJAK1/JAK2STAT128
IL-4JAK1/JAK3STAT6210
GM-CSFJAK2/JAK2STAT5>1,000

Source: [1] [8]

Differential cytokine inhibition also extends to immunometabolic effects. Filgotinib reduces liver X receptor (LXR)-induced cholesteryl ester transfer protein (CETP) expression in hepatocytes, lowering LDL:HDL cholesterol ratios—an effect not observed with less selective JAK inhibitors [8]. Additionally, it spares natural killer (NK) cell proliferation (IL-15-driven, JAK1/JAK3-dependent) more effectively than baricitinib or tofacitinib, potentially mitigating infection risks [8].

Properties

CAS Number

1802998-75-9

Product Name

Filgotinib maleate

IUPAC Name

(Z)-but-2-enedioic acid;N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

Molecular Formula

C25H27N5O7S

Molecular Weight

541.6 g/mol

InChI

InChI=1S/C21H23N5O3S.C4H4O4/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25;5-3(6)1-2-4(7)8/h1-7,17H,8-14H2,(H,23,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

BFENHEAPFWQJFL-BTJKTKAUSA-N

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.